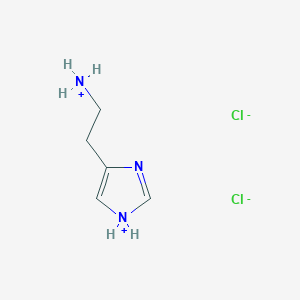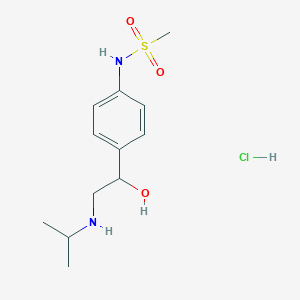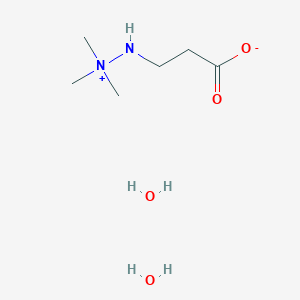
DeoxyArbutine
Vue d'ensemble
Description
Hinokitiol, also known as β-thujaplicin, is a natural monoterpenoid found in the wood of trees in the Cupressaceae family. It is a tropolone derivative and one of the thujaplicins. Hinokitiol was first isolated by Japanese chemist Tetsuo Nozoe in 1936 from the heartwood of Taiwanese hinoki (Chamaecyparis taiwanensis). This compound has a heptagonal molecular structure and is known for its iron-chelating activity .
Applications De Recherche Scientifique
Hinokitiol has a wide range of scientific research applications due to its diverse biological properties. It has been extensively studied for its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects . In chemistry, hinokitiol is used as a chelating agent for metal ions. In biology and medicine, it has shown potential in treating various diseases, including cancer, diabetes, and infections. In industry, hinokitiol is used in oral and skin care products, as well as in food additives .
Mécanisme D'action
Target of Action
Deoxyarbutin primarily targets the enzyme tyrosinase , a key player in the synthesis of melanin . Melanin is a photoprotective biopolymer synthesized by melanocytes in discrete organelles, the melanosomes . Tyrosinase catalyzes the initial and rate-limiting step in melanin synthesis .
Mode of Action
Deoxyarbutin acts as a potent inhibitor of tyrosinase . It can also act as a substrate for the enzyme . Oxytyrosinase is able to hydroxylate deoxyarbutin and finishes the catalytic cycle by oxidizing the formed o-diphenol to quinone, while the enzyme becomes deoxytyrosinase, which evolves to oxytyrosinase in the presence of oxygen .
Biochemical Pathways
The biochemical pathway affected by deoxyarbutin is the melanin synthesis pathway . Deoxyarbutin inhibits tyrosinase, thereby reducing the production of melanin . This leads to a decrease in skin pigmentation, making deoxyarbutin an effective skin-lightening agent .
Pharmacokinetics
This suggests that it can permeate the melanocyte membrane and target the melanosome .
Result of Action
Deoxyarbutin inhibits melanin synthesis in intact melanocytes when used at concentrations that retain 95% cell viability in culture . This depigmenting effect is completely reversible when the compounds are removed . In human clinical trials, topical treatment with deoxyarbutin for 12 weeks resulted in a significant reduction in overall skin brightness in individuals with light or dark skin, and an improvement in solar lentigines .
Action Environment
The action of deoxyarbutin can be influenced by environmental factors. For instance, water increases the decomposition of deoxyarbutin in formulations . Certain formulations, such as the polyol-in-silicone, oil-based, anhydrous emulsion system, provide a relatively stable environment for deoxyarbutin, delaying its degradation .
Analyse Biochimique
Biochemical Properties
Deoxyarbutin acts as a potent inhibitor of the enzyme tyrosinase . It can also serve as a substrate for the enzyme . Oxytyrosinase can hydroxylate deoxyarbutin, and the catalytic cycle is completed by oxidizing the formed o-diphenol to quinone .
Cellular Effects
Deoxyarbutin has been found to have no discernible cytotoxicity towards melanocytes . It has been shown to reduce the necrosis of primary acinar cells and reactive oxygen species (ROS) accumulation, recover mitochondrial membrane potential (ΔΨm), and ATP exhaustion .
Molecular Mechanism
The molecular mechanism of deoxyarbutin involves the hydroxylation of the compound in the ortho position of the phenolic hydroxyl group by oxytyrosinase through an aromatic electrophilic substitution . This leads to the formation of an o-diphenol, which is then oxidized to a quinone .
Temporal Effects in Laboratory Settings
In laboratory settings, deoxyarbutin has shown to have a stable effect over time . It has been observed that the molecule is unstable and may decay into hydroquinone in high-energy environments induced by treatment with light or heat .
Metabolic Pathways
Deoxyarbutin is involved in the tyrosinase pathway . It is hydroxylated by oxytyrosinase, leading to the formation of an o-diphenol, which is then oxidized to a quinone .
Subcellular Localization
Deoxyarbutin has been investigated at the sub-cellular level, specifically on melanosomes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hinokitiol can be synthesized through various methods. One common method involves the use of tri-n-propylamine, glacial acetic acid, and water. The reaction conditions typically involve heating the mixture to facilitate the formation of hinokitiol .
Industrial Production Methods: Industrial production of hinokitiol often involves extraction from the heartwood of Cupressaceae trees. The extraction process includes the use of organic solvents to isolate the compound from the wood. The extracted hinokitiol is then purified through crystallization or other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Hinokitiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its ability to chelate metal ions, which makes it useful in various chemical processes .
Common Reagents and Conditions: Common reagents used in reactions with hinokitiol include hydrogen, palladium on carbon (Pd/C), and deuterium oxide (D₂O). For example, hinokitiol can be deuterated using H₂-Pd/C-D₂O conditions, resulting in the substitution of hydrogen atoms with deuterium .
Major Products: The major products formed from reactions involving hinokitiol depend on the specific reaction conditions. For instance, deuteration of hinokitiol results in deuterated hinokitiol, which can be used as a traceable molecular probe in various studies .
Comparaison Avec Des Composés Similaires
Hinokitiol is unique among similar compounds due to its broad spectrum of biological activities and its ability to chelate metal ions. Similar compounds include tropolone, stipitatic acid, and colchicine, which also have a seven-membered pseudoaromatic ring with an α-hydroxycarbonyl functionality . hinokitiol’s unique structure and properties make it particularly effective in various applications, such as its iron-chelating activity and its ability to enhance the efficacy of antibiotics .
Propriétés
IUPAC Name |
4-(oxan-2-yloxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBCWCDNXDKFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968728 | |
| Record name | 4-[(Oxan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53936-56-4 | |
| Record name | Tetrahydropyranyloxy phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Oxan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxan-2-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPYRANYLOXY PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG969BY5EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















